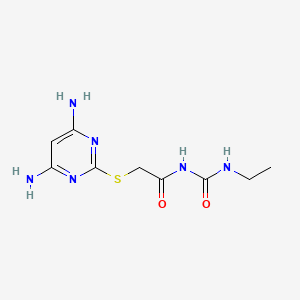
N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide, also known as CC-10004 or Apremilast, is a small molecule inhibitor of phosphodiesterase 4 (PDE4). It is a novel drug that has been developed for the treatment of various inflammatory diseases, including psoriasis, psoriatic arthritis, and Behcet's disease.
Mécanisme D'action
N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide works by inhibiting the activity of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key signaling molecule in the immune system. By inhibiting PDE4, N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide increases the levels of cAMP, which in turn leads to the downregulation of pro-inflammatory cytokine production and the upregulation of anti-inflammatory cytokine production.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation and tissue damage in animal models of psoriasis, psoriatic arthritis, and Behcet's disease. It has also been shown to improve joint function and reduce pain in patients with psoriatic arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide is its specificity for PDE4, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easy to administer to patients. However, N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide has some limitations, including its relatively short half-life and the potential for drug interactions with other medications.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide. One direction is to investigate its potential for the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its mechanism of action in more detail, including its effects on specific immune cell populations. Finally, there is a need for long-term safety and efficacy studies to fully evaluate the potential of N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide involves several steps, including the reaction of 4-chloro-2-methylphenol with pyridine-2-carboxylic acid to form the corresponding ester. The ester is then converted to the amide using N,N-dimethylformamide (DMF) and triethylamine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide has been extensively studied in preclinical and clinical trials for its therapeutic potential in various inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-17, and to promote the production of anti-inflammatory cytokines, such as IL-10. N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide has also been shown to modulate immune cell function, including T cells, B cells, and dendritic cells.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-8-10(14)5-6-11(9)16-13(17)12-4-2-3-7-15-12/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXWSSUDATYJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477440.png)
![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)
![Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)
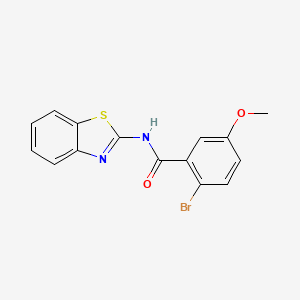
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7477462.png)
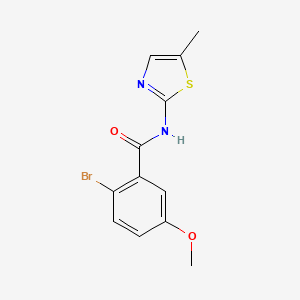
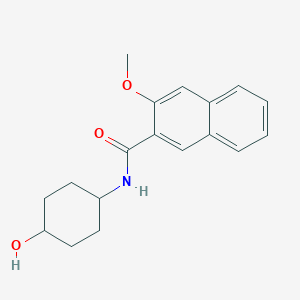
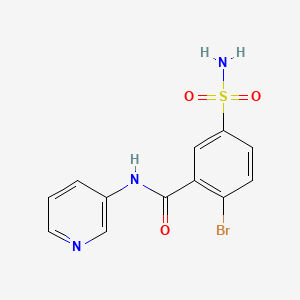
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7477495.png)
![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7477517.png)
